![molecular formula C25H25FN8O B2382660 1-[4-(4-氟苯基)哌嗪-1-基]-4-{9-甲基-2,4,5,7,8,10-六氮杂四环[10.4.0.0^{2,6}.0^{7,11}]十六碳-1(16),3,5,8,10,12,14-七烯-3-基}丁烷-1-酮 CAS No. 902621-64-1](/img/new.no-structure.jpg)
1-[4-(4-氟苯基)哌嗪-1-基]-4-{9-甲基-2,4,5,7,8,10-六氮杂四环[10.4.0.0^{2,6}.0^{7,11}]十六碳-1(16),3,5,8,10,12,14-七烯-3-基}丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a useful research compound. Its molecular formula is C25H25FN8O and its molecular weight is 472.528. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 人类平衡型核苷转运蛋白抑制剂 该化合物已被研究为人类平衡型核苷转运蛋白 (ENT) 的抑制剂。 ENT 在核苷酸合成、腺苷功能调节和化学疗法中起着至关重要的作用 。 该化合物对 ENT2 的选择性高于 ENT1 .
抗真菌活性
该化合物的某些类似物已被合成用作潜在的抗真菌剂 。 但是,观察到这些化合物对 C. galibrata 临床分离株 (1 和 2) 和 C. albicans ATCC 10231 没有抗真菌活性。
抗肿瘤活性
该化合物已被评估其抗肿瘤活性。 观察到这些化合物会导致 MCF-10A 细胞的细胞活力丧失 .
抗菌活性
抗炎活性
抗血小板活性
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the ENTs . This results in a decrease in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Pharmacokinetics
It is known that the compound inhibits ents in an irreversible manner, suggesting that it may have a long-lasting effect .
Result of Action
The inhibition of ENTs by this compound leads to a decrease in the transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and the regulation of adenosine function .
生物活性
The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic molecule belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation.
Chemical Structure
The IUPAC name indicates a complex arrangement of piperazine and hexaazatetracyclo structures. The presence of the 4-fluorophenyl group is significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent in various applications:
- Antimelanogenic Effects : Compounds with similar structural motifs have shown promising results in inhibiting tyrosinase (TYR), an enzyme involved in melanin production. For example, derivatives of 4-(4-fluorobenzyl)piperazine have been reported as effective TYR inhibitors with IC50 values significantly lower than traditional agents like kojic acid .
The mechanism by which this compound exerts its biological effects is likely through the inhibition of specific enzymes or receptors:
- Tyrosinase Inhibition : The competitive inhibition of tyrosinase by related compounds suggests that our target compound may similarly bind to the active site of TYR. This binding prevents substrate access and reduces melanin synthesis .
Research Findings
Recent studies have explored various derivatives and their biological activities:
Compound | IC50 (μM) | Remarks |
---|---|---|
Kojic Acid | 17.76 | Reference compound |
Compound 26 (related) | 0.18 | Competitive inhibitor with no cytotoxicity on B16F10 cells |
Case Study: Antimelanogenic Activity
A study focused on the design and synthesis of compounds containing the 4-fluorobenzylpiperazine moiety highlighted their potential in treating hyperpigmentation disorders. The findings indicated that these compounds could inhibit TYR activity effectively while maintaining low cytotoxicity levels .
Comparative Analysis
When comparing similar compounds:
- Piperazine Derivatives : Many piperazine derivatives exhibit varying degrees of biological activity depending on their substituents. The introduction of fluorinated phenyl groups often enhances binding affinity to biological targets.
Compound Type | Activity Level | Notable Features |
---|---|---|
4-Fluorobenzylpiperazine Derivatives | High | Effective TYR inhibitors |
Non-fluorinated Analogues | Moderate to Low | Reduced binding affinity |
属性
CAS 编号 |
902621-64-1 |
---|---|
分子式 |
C25H25FN8O |
分子量 |
472.528 |
IUPAC 名称 |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one |
InChI |
InChI=1S/C25H25FN8O/c1-17-27-24-20-5-2-3-6-21(20)33-22(28-29-25(33)34(24)30-17)7-4-8-23(35)32-15-13-31(14-16-32)19-11-9-18(26)10-12-19/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3 |
InChI 键 |
FQJROBCRUOQTFM-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。